

Physical and chemical properties of 1-(2-Aminopyridin-3-yl)ethanol.

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Compound of Interest

Compound Name: 1-(2-Aminopyridin-3-yl)ethanol

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An In-Depth Technical Guide to **1-(2-Aminopyridin-3-yl)ethanol**: Physicochemical Properties, Synthesis, and Characterization

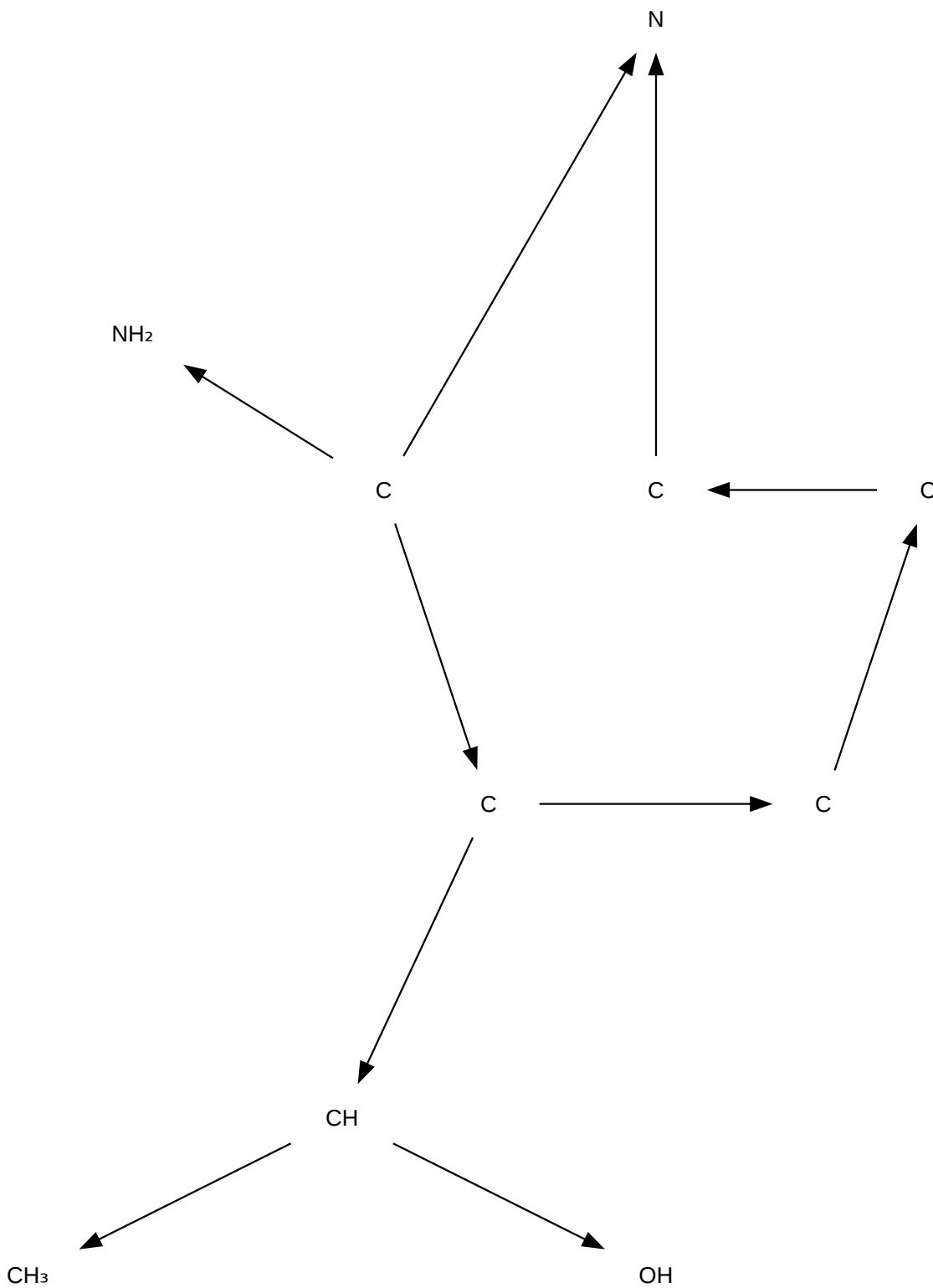
This technical guide provides a comprehensive overview of the physical and chemical properties of **1-(2-Aminopyridin-3-yl)ethanol**, a heterocyclic compound of interest to researchers and professionals in drug development and organic synthesis. Given the limited availability of direct experimental data for this specific molecule, this document leverages a combination of data from structurally similar analogs, established principles of physical organic chemistry, and computational predictions to offer a robust and scientifically grounded profile. This approach mirrors the practical methodologies employed in modern chemical research for the characterization of novel compounds.

Introduction and Significance

1-(2-Aminopyridin-3-yl)ethanol belongs to the class of aminopyridines, which are recognized as important pharmacophores in medicinal chemistry. The 2-aminopyridine moiety, in particular, is a key structural component in a variety of bioactive molecules and serves as a versatile building block in the synthesis of complex pharmaceuticals.^[1] The introduction of a 1-hydroxyethyl group at the 3-position adds a chiral center and a functional handle for further molecular elaboration, making this compound a potentially valuable intermediate for creating diverse chemical libraries for drug discovery. Its structure suggests potential applications in the development of agents targeting a range of biological pathways, including those involved in neurological disorders and inflammatory processes.^[1]

Molecular Structure and Identification

The molecular structure of **1-(2-Aminopyridin-3-yl)ethanol** consists of a pyridine ring substituted with an amino group at the 2-position and a 1-hydroxyethyl group at the 3-position.



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Caption: Chemical structure of **1-(2-Aminopyridin-3-yl)ethanol**.

Table 1: Compound Identification

Identifier	Value	Reference
CAS Number	869567-91-9	[2]
Molecular Formula	C ₇ H ₁₀ N ₂ O	[2][3]
Molecular Weight	138.17 g/mol	[2][3]
Synonyms	(S)-1-(2-aminopyridin-3-yl)ethan-1-ol	[3]

Physicochemical Properties

Direct experimental data for the physicochemical properties of **1-(2-Aminopyridin-3-yl)ethanol** are not readily available in the literature. Therefore, the following properties are estimated based on the analysis of structurally related compounds and general chemical principles.

Table 2: Predicted Physicochemical Properties

Property	Predicted Value	Basis for Prediction and Remarks
Melting Point (°C)	65-75	The parent compound, 3-aminopyridine, has a melting point of 60-63 °C.[4] The addition of the hydroxyethyl group would likely increase the melting point due to increased molecular weight and potential for hydrogen bonding.
Boiling Point (°C)	> 250	The boiling point of the related compound 2-(3-Aminophenyl)ethanol is 293 °C.[5] Due to strong intermolecular hydrogen bonding from both the amino and hydroxyl groups, a high boiling point is expected.
pKa (Conjugate Acid)	5.0 - 6.0	The pKa of the conjugate acid of 2-(pyridin-2-yl)ethanol is 5.31.[6] The amino group at the 2-position is expected to have a slight influence on the basicity of the pyridine nitrogen.
LogP	~1.3	A LogP of 1.29830 is reported for the (S)-enantiomer, indicating moderate lipophilicity.[3]

Solubility

The solubility of **1-(2-Aminopyridin-3-yl)ethanol** is predicted based on its functional groups: an aromatic amine, a primary alcohol, and a pyridine ring.

- Water: The presence of the amino and hydroxyl groups, capable of hydrogen bonding, suggests moderate solubility in water.
- Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is expected due to favorable hydrogen bonding interactions.^{[7][8]}
- Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is anticipated.
- Nonpolar Solvents (e.g., Hexane): Low solubility is expected due to the polar nature of the molecule.

Spectroscopic Profile (Predicted)

The following sections detail the predicted spectroscopic data for **1-(2-Aminopyridin-3-yl)ethanol**, which are essential for its identification and characterization. These predictions are based on established chemical shift and absorption frequency ranges for the functional groups present.

¹H NMR Spectroscopy

- Pyridine Ring Protons (3H, in the range of δ 6.5-8.0 ppm): Three distinct signals are expected, likely appearing as doublets or doublets of doublets.
- Amino Protons (2H, broad singlet, δ 4.5-5.5 ppm): The chemical shift can vary depending on the solvent and concentration.
- Hydroxyl Proton (1H, broad singlet, δ 3.0-4.0 ppm): The chemical shift is also solvent and concentration-dependent.
- Methine Proton (-CH(OH)-) (1H, quartet, δ 4.8-5.2 ppm): This proton is coupled to the adjacent methyl protons.
- Methyl Protons (-CH₃) (3H, doublet, δ 1.3-1.6 ppm): These protons are coupled to the adjacent methine proton.

¹³C NMR Spectroscopy

- Pyridine Ring Carbons (5C, in the range of δ 110-160 ppm): Five distinct signals are expected, with the carbon bearing the amino group (C2) being the most upfield.
- Methine Carbon (-CH(OH)-) (1C, δ 65-75 ppm): The attachment to the electronegative oxygen atom results in a downfield shift.[9][10]
- Methyl Carbon (-CH₃) (1C, δ 20-30 ppm): This signal is expected in the typical aliphatic region.[9][10]

Infrared (IR) Spectroscopy

- O-H Stretch (alcohol): Broad band around 3200-3600 cm⁻¹.
- N-H Stretch (amine): Two sharp bands in the region of 3300-3500 cm⁻¹.
- C-H Stretch (aromatic): Peaks above 3000 cm⁻¹.
- C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.
- C=C and C=N Stretch (aromatic ring): Multiple sharp bands in the 1400-1600 cm⁻¹ region.
- C-O Stretch (alcohol): Strong band around 1050-1150 cm⁻¹.

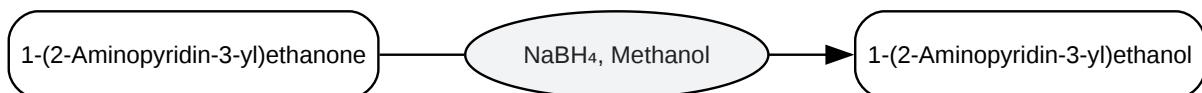
Mass Spectrometry

- Molecular Ion (M⁺): A prominent peak is expected at m/z = 138.
- Major Fragmentation Pathways:
 - Loss of a methyl group (-CH₃) to give a fragment at m/z = 123.
 - Loss of water (-H₂O) from the molecular ion.
 - Cleavage of the C-C bond between the pyridine ring and the ethanol side chain.

Synthesis and Reactivity

Proposed Synthesis

A plausible synthetic route to **1-(2-Aminopyridin-3-yl)ethanol** involves the reduction of the corresponding ketone, 1-(2-aminopyridin-3-yl)ethanone.



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Caption: Proposed synthesis of **1-(2-Aminopyridin-3-yl)ethanol** via reduction.

Experimental Protocol: Synthesis

- **Dissolution:** Dissolve 1-(2-aminopyridin-3-yl)ethanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
- **Cooling:** Cool the solution to 0 °C in an ice bath.
- **Reduction:** Add sodium borohydride (NaBH4) (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Quenching:** Carefully quench the reaction by the slow addition of water.
- **Extraction:** Extract the product with a suitable organic solvent, such as ethyl acetate (3x).
- **Drying and Concentration:** Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel.

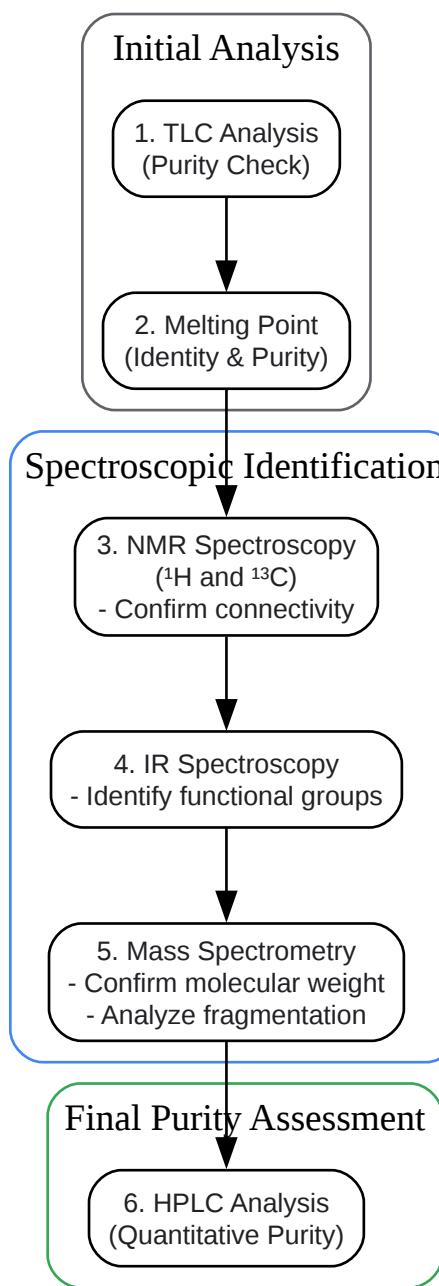
Reactivity

The reactivity of **1-(2-Aminopyridin-3-yl)ethanol** is dictated by its three primary functional groups:

- Amino Group: The primary amino group is nucleophilic and can undergo typical reactions such as acylation, alkylation, and formation of Schiff bases.
- Hydroxyl Group: The secondary alcohol can be oxidized to the corresponding ketone, esterified, or converted to a leaving group for subsequent nucleophilic substitution.
- Pyridine Ring: The pyridine ring is generally electron-deficient and can undergo nucleophilic aromatic substitution, although the activating effect of the amino group can also facilitate electrophilic substitution under certain conditions.

Experimental Characterization Workflow

The following workflow outlines the standard procedures for the comprehensive characterization of a synthesized batch of **1-(2-Aminopyridin-3-yl)ethanol**.



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Caption: A standard workflow for the characterization of **1-(2-Aminopyridin-3-yl)ethanol**.

Computational Properties and Drug-Likeness

In modern drug discovery, computational (in silico) methods are routinely used to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of new chemical entities.[11][12][13]

Table 3: Predicted ADME and Drug-Likeness Properties

Parameter	Predicted Value	Significance
Topological Polar Surface Area (TPSA)	~60-70 Å ²	Indicates good potential for oral absorption and cell permeability.
Number of Hydrogen Bond Donors	2 (OH, NH ₂)	Conforms to Lipinski's Rule of Five.
Number of Hydrogen Bond Acceptors	3 (N, N, O)	Conforms to Lipinski's Rule of Five.
Lipinski's Rule of Five	Compliant	Suggests drug-like properties.

Safety and Handling

Specific toxicity data for **1-(2-Aminopyridin-3-yl)ethanol** is not available. However, based on the known hazards of related aminopyridines, caution should be exercised. Aminopyridines can be toxic if ingested, inhaled, or absorbed through the skin.

Recommended Precautions:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- Handling: Handle in a well-ventilated area or a chemical fume hood.
- Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide provides a detailed profile of **1-(2-Aminopyridin-3-yl)ethanol**, constructed from a combination of analog data, chemical principles, and computational predictions. While direct experimental data is sparse, the information presented herein offers a solid foundation for researchers and drug development professionals working with this compound. The proposed synthetic route and characterization workflow provide practical guidance for its

preparation and validation in a laboratory setting. As with any novel compound, it is recommended that users independently verify its properties and handle it with appropriate safety precautions.

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